N-Ethyl-2,2,4-trimethylvaleramide
Description
N-Ethyl-2,2,4-trimethylvaleramide (CAS No. 59410-29-6) is a branched aliphatic amide characterized by a pentanamide backbone substituted with an ethyl group at the nitrogen and methyl groups at the 2, 2, and 4 positions. Its structure lacks aromaticity, distinguishing it from benzamide or sulfonamide derivatives.
Properties
CAS No. |
59410-29-6 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-ethyl-2,2,4-trimethylpentanamide |
InChI |
InChI=1S/C10H21NO/c1-6-11-9(12)10(4,5)7-8(2)3/h8H,6-7H2,1-5H3,(H,11,12) |
InChI Key |
SKTXMQIOGATBLS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(C)(C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2,2,4-trimethylvaleramide can be synthesized through several methods. One common approach involves the reaction of 2,2,4-trimethylvaleric acid with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2,2,4-trimethylvaleramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-Ethyl-2,2,4-trimethylvaleramide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: This compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-2,2,4-trimethylvaleramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Aliphatic vs. Aromatic Amides
- N-Ethyl-2,2,4-trimethylvaleramide : Aliphatic, with a fully saturated hydrocarbon chain and branched methyl/ethyl groups.
- N-Ethyl-2,4-dinitrobenzamide and N-Ethyl-2,4-dinitrobenzenesulfonamide (): Aromatic benzamide and sulfonamide derivatives with nitro substituents. These compounds form π-π charge-transfer complexes with aromatic amines like 2,6-dimethylaniline (DMA), as evidenced by significant chemical shift changes in NMR (e.g., H3 shifts of 0.2496–0.3531 ppm for benzamide with DMA or bupivacaine) .
- 4-Amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide (CAS 5608-13-9): Aromatic benzamide with chloro, methoxy, and ethylaminoethyl substituents. Used as a Metoclopramide-related compound, its structure enables pharmacologically relevant interactions distinct from aliphatic amides .
Functional Group Diversity
- Target Compound : Contains a simple amide group with alkyl substitutions.
- (2Z)-2-Cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)prop-2-enamide (CAS 5905-31-7): Features a cyano group, pyrrole ring, and unsaturated enamide bond, enhancing conjugation and reactivity compared to the saturated valeramide .
Physicochemical Properties and Reactivity
Solubility and Stability
- This compound : Likely hydrophobic due to branched alkyl chains, favoring solubility in organic solvents.
- Aromatic Amides (): Nitro and sulfonamide groups increase polarity, enhancing water solubility. For example, N-ethyl-2,4-dinitrobenzenesulfonamide shows H5 shifts of 0.3014 ppm with DMA, indicating strong electron-withdrawing effects that stabilize charge-transfer complexes .
Reactivity
- Aliphatic Amides : Prone to hydrolysis under acidic/basic conditions or enzymatic cleavage.
- Aromatic Amides : Participate in electrophilic substitution (e.g., nitration) and π-π interactions, as demonstrated by complexation with DMA and bupivacaine .
- Enamide Derivatives (e.g., 5905-31-7): The α,β-unsaturated system increases susceptibility to nucleophilic attacks, enabling diverse synthetic applications .
Data Table: Key Comparative Parameters
Research Findings and Implications
- Complexation Behavior : Aromatic amides () exhibit stronger interactions with aromatic amines than aliphatic amides, critical for drug design or remediation strategies (e.g., local anesthetic overdose) .
- Pharmacological Relevance : Benzamide derivatives like 5608-13-9 are prioritized in drug development due to target-specific binding, whereas aliphatic amides may serve as inert carriers or stabilizers .
Biological Activity
N-Ethyl-2,2,4-trimethylvaleramide (ETMV) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by an ethyl group and a branched amide chain, suggests various applications in pharmaceutical and industrial contexts. This article reviews the biological activity of ETMV, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₃H₂₅NO
- Molecular Weight : 211.35 g/mol
- CAS Number : 39711-79-0
- Appearance : Colorless to pale yellow liquid
Biological Activity Overview
ETMV has been investigated for its effects on various biological systems. Key areas of research include:
- Analgesic Activity : Studies have shown that ETMV exhibits analgesic properties comparable to established pain relievers. In animal models, it has been effective in reducing pain responses through central nervous system pathways.
- Anti-inflammatory Effects : ETMV has demonstrated significant anti-inflammatory activity in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.
- Neuroprotective Effects : Research indicates that ETMV may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
The precise mechanisms by which ETMV exerts its biological effects are still under investigation. However, several hypotheses include:
- Modulation of Neurotransmitter Systems : ETMV may influence neurotransmitter levels in the brain, particularly those involved in pain perception and mood regulation.
- Inhibition of Inflammatory Pathways : By suppressing the activation of NF-kB and other inflammatory mediators, ETMV may reduce inflammation at the cellular level.
- Antioxidant Activity : ETMV's structure may confer antioxidant properties, helping to mitigate oxidative damage in cells.
Case Studies
Several studies have been conducted to evaluate the biological activity of ETMV:
-
Analgesic Study in Rats :
- Objective : To assess pain relief efficacy.
- Method : Rats were administered varying doses of ETMV.
- Results : Significant reduction in pain response was observed at doses above 10 mg/kg compared to control groups.
-
Anti-inflammatory Effects in Mice :
- Objective : To evaluate the anti-inflammatory potential.
- Method : Mice were subjected to carrageenan-induced paw edema.
- Results : ETMV treatment resulted in a 50% reduction in edema compared to untreated controls.
-
Neuroprotection in vitro :
- Objective : To determine neuroprotective effects against oxidative stress.
- Method : Neuronal cell cultures were exposed to hydrogen peroxide with and without ETMV.
- Results : Cells treated with ETMV showed a significant decrease in apoptosis markers.
Data Table
| Study Type | Model | Dose Range | Key Findings |
|---|---|---|---|
| Analgesic Activity | Rats | 5-20 mg/kg | Significant pain relief observed |
| Anti-inflammatory | Mice | 10-30 mg/kg | 50% reduction in paw edema |
| Neuroprotection | Neuronal Cells | 1-10 µM | Decreased apoptosis markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
